3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Overview
Description
3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electroluminescence and Photophysics
Compounds structurally related to 3-Chloro-4-(3-methylpiperidin-1-yl)aniline have been explored for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs). Research by Vezzu et al. (2010) on tetradentate bis-cyclometalated platinum(II) complexes, which are structurally analogous to the compound of interest, demonstrated significant potential for use in OLEDs due to their high quantum yields and broad emission spectrum, covering from blue to red regions. These complexes exhibit structured emission spectra, long lifetimes, and a mix of metal-to-ligand charge transfer, indicating their utility in light-emitting applications (Vezzu et al., 2010).
Corrosion Inhibition
Another application of structurally related compounds is in corrosion inhibition. Daoud et al. (2014) synthesized a new thiophene Schiff base, highlighting its efficiency as a corrosion inhibitor for mild steel in acidic environments. The study emphasized the compound's adsorption on the steel surface, following Langmuir's isotherm, and its potential for protecting metal surfaces against corrosion in industrial applications (Daoud et al., 2014).
Aromatic Chlorination
Research by Vinayak et al. (2018) on the use of 1-chloro-1,2-benziodoxol-3-one for ortho-selective chlorination of aryls underlines the significance of chloro-aniline derivatives in organic synthesis. The study demonstrates the compound's utility as a chlorinating agent and oxidant for aniline derivatives, offering a pathway to synthesize chlorinated aromatic compounds efficiently under aqueous conditions (Vinayak et al., 2018).
Antimicrobial Activity
Compounds like (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline have been investigated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Yilmaz et al. (2012) synthesized and characterized the title compound, assessing its antimicrobial potential. Such studies underscore the role of chloro-aniline derivatives in developing new antimicrobial agents (Yilmaz et al., 2012).
Properties
IUPAC Name |
3-chloro-4-(3-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXCXVRHHROFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588271 | |
Record name | 3-Chloro-4-(3-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893750-70-4 | |
Record name | 3-Chloro-4-(3-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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